

Application Note: Biocatalytic Production of Ethyl 5-hydroxydecanoate

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

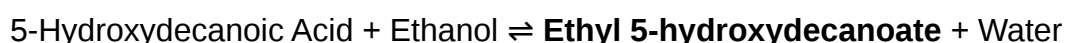
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Introduction

Ethyl 5-hydroxydecanoate is a valuable specialty chemical with applications in the flavor, fragrance, and pharmaceutical industries, often imparting a sweet, fruity, and fatty aroma. Traditional chemical synthesis routes to this and similar hydroxy esters can involve harsh reaction conditions, the use of hazardous reagents, and the potential for unwanted by-products. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. This application note details the biocatalytic production of **Ethyl 5-hydroxydecanoate**, focusing on the use of lipases, particularly from *Candida antarctica* lipase B (CALB), a versatile and widely used biocatalyst. Both free/immobilized enzymes and whole-cell biocatalyst systems are discussed as viable approaches for this synthesis.

Principle of the Method

The biocatalytic synthesis of **Ethyl 5-hydroxydecanoate** is achieved through the esterification of 5-hydroxydecanoic acid with ethanol. This reaction is efficiently catalyzed by lipases, which, in a non-aqueous or low-water environment, favor the synthesis of esters over their hydrolysis. The general reaction is as follows:



Candida antarctica lipase B (CALB) is a particularly effective catalyst for this transformation due to its broad substrate specificity and high stability in organic solvents. The use of

immobilized CALB, such as the commercially available Novozym® 435, is advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse, thereby improving the process economics.

Alternatively, whole-cell biocatalysis, utilizing microorganisms that express lipases, can be employed. This approach can be cost-effective as it eliminates the need for enzyme purification. The cells themselves can provide a protective environment for the enzyme and may even facilitate cofactor regeneration if required for other cellular processes, although for this specific lipase-catalyzed esterification, cofactors are not directly involved in the ester bond formation.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the biocatalytic synthesis of various esters, including hydroxy esters, using lipases. While specific data for **Ethyl 5-hydroxydecanoate** is limited in publicly available literature, these examples provide a strong basis for protocol development.

Table 1: Reaction Parameters for Lipase-Catalyzed Synthesis of Structurally Similar Esters

Biocatalyst	Substrates	Molar Ratio (Acid:Alcohol)	Temperature (°C)	Reaction Time (h)	Solvent	Conversion/Yield (%)
Immobilized Candida antarctica lipase B (Novozym® 435)	Azelaic acid and Lauryl alcohol	-	-	-	-	>95[1]
Candida antarctica lipase B (CALB)	(-)-Thiamphenicol and Vinyl decanoate	-	20	-	Acetonitrile	96[2]
Candida antarctica lipase B (CALB)	4-Hydroxybenzyl alcohol and Hexanoic acid	1:2	37	48	tert-Butyl methyl ether	~80
Candida antarctica lipase B (CALB)	2-Hydroxybenzyl alcohol and Hexanoic acid	1:2	37	48	tert-Butyl methyl ether	~50[1]
Porcine Pancreas Lipase	Butyric acid and various C4-C11 alcohols	-	30	1-30	Hexane	>90 (for lower alcohols)[3]

Table 2: Performance of Whole-Cell Biocatalysts in Ester Synthesis

Whole-Cell Biocatalyst	Substrates	Temperature (°C)	Reaction Time (h)	Key Findings
Candida parapsilosis ATCC 7330 (immobilized)	Aryl β -hydroxy esters	-	-	Deracemization to yield (S)-enantiomer in >99% e.e. and up to 68% yield.
Aquatic Plants	β -keto esters	-	-	Asymmetric reduction to optically active β -hydroxy esters. [4]
E. coli expressing esterase (EstK1)	Cinnamyl alcohol and Acetate	-	2	97.1% conversion. [5]

Experimental Protocols

This section provides a detailed protocol for the biocatalytic synthesis of **Ethyl 5-hydroxydecanoate** using immobilized *Candida antarctica* lipase B.

Materials and Equipment

- 5-Hydroxydecanoic acid
- Ethanol (anhydrous)
- Immobilized *Candida antarctica* lipase B (e.g., Novozym® 435)
- Organic solvent (e.g., hexane, heptane, or tert-butyl methyl ether)
- Molecular sieves (3Å or 4Å, activated)
- Reaction vessel (e.g., screw-capped flask)

- Orbital shaker incubator or magnetic stirrer with heating
- Analytical balance
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring
- Rotary evaporator for solvent removal
- Standard laboratory glassware

Protocol for Immobilized Lipase-Catalyzed Synthesis

- Reactant Preparation:
 - In a clean, dry reaction vessel, dissolve 5-hydroxydecanoic acid in the chosen organic solvent.
 - Add ethanol to the mixture. A typical starting molar ratio of 5-hydroxydecanoic acid to ethanol is 1:1 to 1:3. An excess of ethanol can help to shift the reaction equilibrium towards product formation.
- Reaction Setup:
 - Add activated molecular sieves to the reaction mixture (approximately 10% w/v) to remove the water produced during the reaction, which further drives the equilibrium towards the product.
 - Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.
 - Seal the reaction vessel tightly to prevent solvent evaporation.
- Incubation:
 - Place the reaction vessel in an orbital shaker or on a magnetic stirrer.
 - Incubate the reaction at a controlled temperature, typically between 40°C and 60°C.

- Provide constant agitation (e.g., 150-200 rpm) to ensure proper mixing.
- Reaction Monitoring:
 - Periodically take small aliquots from the reaction mixture.
 - Analyze the aliquots by GC or HPLC to monitor the conversion of 5-hydroxydecanoic acid and the formation of **Ethyl 5-hydroxydecanoate**.
 - Continue the reaction until the desired conversion is achieved or the reaction reaches equilibrium (typically 24-72 hours).
- Product Isolation and Purification:
 - Once the reaction is complete, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by silica gel column chromatography or vacuum distillation to obtain pure **Ethyl 5-hydroxydecanoate**.

Visualizations

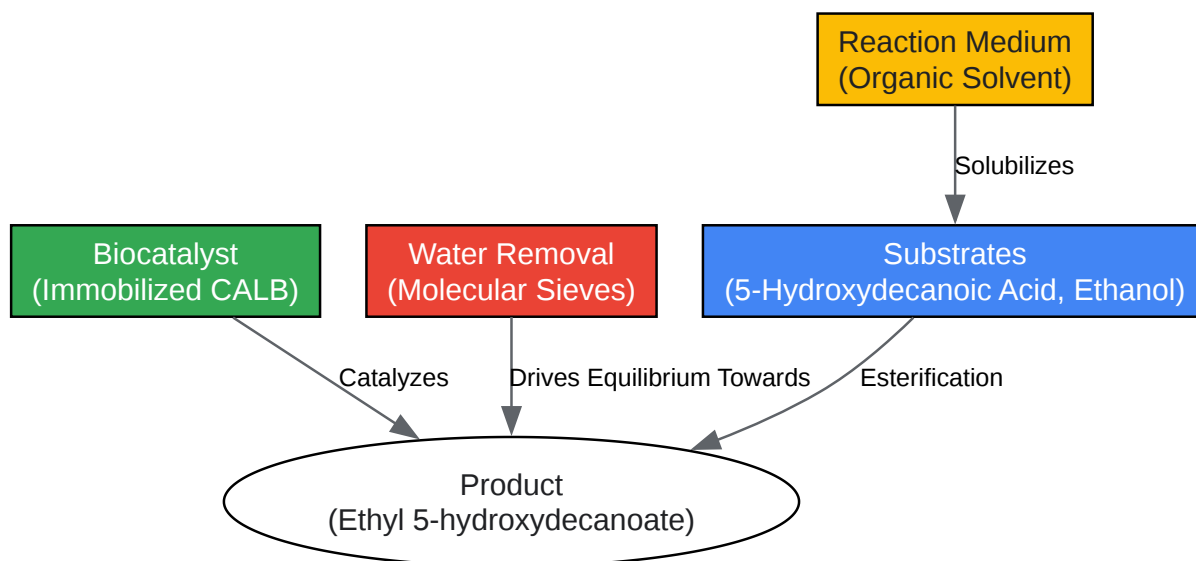
Experimental Workflow for Biocatalytic Synthesis of Ethyl 5-hydroxydecanoate



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Caption: Workflow for the biocatalytic synthesis of **Ethyl 5-hydroxydecanoate**.

Logical Relationship of Key Reaction Components



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